REACTION_CXSMILES
|
Cl.N[C:3]1[O:4][C:5]2[C:19]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:18][C:17]([C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:16][C:6]=2[C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=1.C[OH:29]>O>[C:24]([C:17]1[CH:18]=[C:19]([C:20]([CH3:22])([CH3:23])[CH3:21])[C:5]2[O:4][C:3](=[O:29])[CH:7]([C:8]3[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=3)[C:6]=2[CH:16]=1)([CH3:27])([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-amino-5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-benzofurane
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
NC=1OC2=C(C1C1=CC(=C(C=C1)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
|
Name
|
compound ( 302 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1OC2=C(C1C1=CC(=C(C=C1)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Crystallisation of the residue from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC(=C(C=C2)C)C)C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |